2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile
Overview
Description
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile is a chemical compound with the molecular formula C13H7F3N2O2 and a molecular weight of 280.2 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, are not provided in the retrieved sources .Scientific Research Applications
Synthesis and Modification of Poly(organophosphazenes)
High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups were synthesized using 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile. These polymers were created by reacting (NPCl2)n with sodium phenoxide and sodium 2,2,2-trifluoroethoxide. The resulting polymers' composition depends on the synthesis method and the amounts of nucleophiles used (Allcock & Kim, 1994).
Antimicrobial and Antioxidant Properties
Novel phthalocyanines bearing 2,2,2-trifluoroethoxy and phenoxy groups on peripheral positions were investigated for antimicrobial and antioxidant activities. These compounds showed significant activity against certain bacteria and demonstrated promising antioxidant capabilities (Farajzadeh et al., 2019).
Nonlinear Optical Properties
Non-symmetrical, peripherally substituted metallophthalocyanines, including this compound, were synthesized and their nonlinear optical properties were examined. These compounds displayed optical limiting and third-order nonlinear properties (Farajzadeh et al., 2020).
Synthesis of Novel Pyrido[2,3-d]pyrimidine Derivatives
2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, synthesized from this compound, was used to create new pyrido[2,3-d]pyrimidine systems, demonstrating potential in the field of organic chemistry and pharmacology (Behalo, 2008).
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-9(8-17)2-1-7-18-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWXUNCFMTIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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